molecular formula C13H23N3O2 B12695539 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one CAS No. 72757-30-3

1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one

Cat. No.: B12695539
CAS No.: 72757-30-3
M. Wt: 253.34 g/mol
InChI Key: MUCSTYUPDPKVFF-UHFFFAOYSA-N
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Description

1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of 2-(2-Oxo-1-pyrrolidinyl)ethylamine: This intermediate can be synthesized by reacting 2-pyrrolidinone with ethylene oxide under basic conditions.

    Alkylation: The intermediate is then alkylated with 1,3-dibromopropane to form 1-(3-bromopropyl)-2-(2-oxo-1-pyrrolidinyl)ethylamine.

    Cyclization: The final step involves intramolecular cyclization to form the desired this compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with similar core structure but lacking the additional functional groups.

    N-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of the more complex substituents.

    N-(2-Hydroxyethyl)-2-pyrrolidinone: Features a hydroxyethyl group, making it more hydrophilic.

Uniqueness

1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one is unique due to its complex structure, which provides multiple sites for chemical modification and potential biological activity. This complexity allows for a broader range of applications compared to simpler analogs.

Properties

CAS No.

72757-30-3

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

1-[3-[2-(2-oxopyrrolidin-1-yl)ethylamino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C13H23N3O2/c17-12-4-1-8-15(12)10-3-6-14-7-11-16-9-2-5-13(16)18/h14H,1-11H2

InChI Key

MUCSTYUPDPKVFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNCCN2CCCC2=O

Origin of Product

United States

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